![molecular formula C19H27FN2O2 B5647268 4-(4-fluorophenyl)-1-[(1-methyl-2-azepanyl)carbonyl]-4-piperidinol](/img/structure/B5647268.png)
4-(4-fluorophenyl)-1-[(1-methyl-2-azepanyl)carbonyl]-4-piperidinol
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-(4-Fluorophenyl)-1-[(1-methyl-2-azepanyl)carbonyl]-4-piperidinol involves several key steps, including the use of substituted piperidinium hydrochlorides and detailed mechanistic studies employing carbon-13 labeling. For instance, the synthesis and anti-leukemia activity of related compounds have been explored, demonstrating the potential bioactivity of these substances (Yang et al., 2009). Moreover, the synthesis of [14C]-labeled compounds provides insights into the labeling processes and mechanistic details, offering a foundation for further exploration of related piperidines (Willcocks et al., 1993).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by complex interactions, including hydrogen bonding and C-H…π interactions, which contribute to their stability and reactivity. For example, the study of the molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl) acrylate revealed the importance of hydrogen-bonded dimers and C-H...π interactions (Khan et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving 4-(4-Fluorophenyl)-1-[(1-methyl-2-azepanyl)carbonyl]-4-piperidinol and its derivatives often highlight the compound's reactivity towards various reagents and its potential for forming structurally diverse molecules. For instance, rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to dihydropyridinones has been employed for the asymmetric synthesis of 4-aryl-2-piperidinones, demonstrating the synthetic versatility of these compounds (Senda et al., 2001).
properties
IUPAC Name |
[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]-(1-methylazepan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O2/c1-21-12-4-2-3-5-17(21)18(23)22-13-10-19(24,11-14-22)15-6-8-16(20)9-7-15/h6-9,17,24H,2-5,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPNFQXAGXPBIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCCC1C(=O)N2CCC(CC2)(C3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-1-[(1-methyl-2-azepanyl)carbonyl]-4-piperidinol |
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